2-Methyl-2-azaspiro[4.5]decan-8-amine
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Overview
Description
2-Methyl-2-azaspiro[4.5]decan-8-amine is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azaspiro[4.5]decan-8-amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen with Raney nickel.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
2-Methyl-2-azaspiro[4.5]decan-8-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites that are not accessible to other molecules, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decan-4-amine
Uniqueness
2-Methyl-2-azaspiro[4.5]decan-8-amine is unique due to its specific spiro structure and the presence of a methyl group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methyl-2-azaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C10H20N2/c1-12-7-6-10(8-12)4-2-9(11)3-5-10/h9H,2-8,11H2,1H3 |
InChI Key |
IIRAUKSPTSXRSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCC(CC2)N |
Origin of Product |
United States |
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